molecular formula C13H22N2O4 B1469698 1-(tert-Butyl) 6a-methyl hexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate CAS No. 1424939-97-8

1-(tert-Butyl) 6a-methyl hexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate

Cat. No. B1469698
M. Wt: 270.32 g/mol
InChI Key: JLWQTCIZMBJTKI-UHFFFAOYSA-N
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Description

This compound, also known as 1’-TERT-BUTYL 6A-METHYL HEXAHYDRO-1H-SPIRO[CYCLOPENTA[C]PYRROLE-4,4’-PIPERIDINE]-1’,6A-DICARBOXYLATE, is a chemical with the CAS Number: 2177258-13-6 . It has a linear formula of C18H30N2O4 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H30N2O4/c1-16(2,3)24-15(22)20-9-7-17(8-10-20)5-6-18(14(21)23-4)/h13,19H,5-12H2,1-4H3/t13-,18-/m1/s1 . This code provides a detailed representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 338.45 . It is a white to yellow solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis Processes

  • Efficient Synthesis : A study by Bahekar et al. (2017) presents an efficient process for synthesizing tert-butyl hexahydropyrrone derivatives, which includes the transformation of isoindole to diacid. This method is cost-effective and scalable, making it significant for the commercial synthesis of related compounds like 1-(tert-butyl) 6a-methyl hexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate (Bahekar et al., 2017).

Chemical Transformations and Properties

  • Formation and Reactivity : Hill et al. (2009) discuss the formation of 3-hydroxy-1H-pyrrole through flash vacuum pyrolysis of tert-butyl derivatives. The study highlights the reactivity of the compound with electrophiles, indicating its potential in various chemical transformations (Hill et al., 2009).
  • Reaction Mechanisms : Görlitzer and Baltrusch (2000) examined the reaction mechanisms involving 3-tert-butyl-5-methyl-1,4-dihydropyridine derivatives. Their research contributes to understanding the chemical pathways and transformations of related tert-butyl compounds (Görlitzer & Baltrusch, 2000).

Application in Polymer Chemistry

  • Polymer End-Quenching : Morgan and Storey (2010) investigated the use of N-(2-tert-Butoxyethyl)pyrrole in polymer chemistry. Their study demonstrates the application of tert-butyl pyrrole derivatives in creating end-capped polyisobutylene, highlighting the compound's significance in polymer synthesis (Morgan & Storey, 2010).

Crystallography and Structural Analysis

  • Crystal Structure Analysis : The work of Dazie et al. (2017) on the crystal structure of 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one provides insights into the structural properties of tert-butyl pyrrole derivatives. This research aids in understanding the structural aspects of similar compounds (Dazie et al., 2017).

properties

IUPAC Name

1-O-tert-butyl 6a-O-methyl 2,3,3a,4,5,6-hexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-6-5-9-7-14-8-13(9,15)10(16)18-4/h9,14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWQTCIZMBJTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1(CNC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butyl) 6a-methyl hexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(tert-Butyl) 6a-methyl hexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate
Reactant of Route 2
1-(tert-Butyl) 6a-methyl hexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate
Reactant of Route 3
1-(tert-Butyl) 6a-methyl hexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate
Reactant of Route 4
1-(tert-Butyl) 6a-methyl hexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate
Reactant of Route 5
1-(tert-Butyl) 6a-methyl hexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate
Reactant of Route 6
1-(tert-Butyl) 6a-methyl hexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate

Citations

For This Compound
1
Citations
VI Savych, VL Mykhalchuk, PV Melnychuk… - The Journal of …, 2021 - ACS Publications
A general approach to bicyclic fused pyrrolidines via [3 + 2]-cycloaddition between nonstabilized azomethyne ylide and endocyclic electron-deficient alkenes was elaborated. “Push–pull…
Number of citations: 16 pubs.acs.org

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